molecular formula C17H17NO4 B379528 Ethyl 3-(4-methoxybenzamido)benzoate CAS No. 300827-74-1

Ethyl 3-(4-methoxybenzamido)benzoate

Cat. No.: B379528
CAS No.: 300827-74-1
M. Wt: 299.32g/mol
InChI Key: OEJKMZJZONDRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-methoxybenzamido)benzoate is an organic compound with the molecular formula C17H17NO4 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a methoxybenzoyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-methoxybenzoyl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of ethyl 3-[(4-methoxybenzoyl)amino]benzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is typically ensured through recrystallization and chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxybenzamido)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-methoxybenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-(4-methoxybenzamido)benzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of ethyl 3-[(4-methoxybenzoyl)amino]benzoate, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

300827-74-1

Molecular Formula

C17H17NO4

Molecular Weight

299.32g/mol

IUPAC Name

ethyl 3-[(4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO4/c1-3-22-17(20)13-5-4-6-14(11-13)18-16(19)12-7-9-15(21-2)10-8-12/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

OEJKMZJZONDRLY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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